4-Methoxyphenyl Substitution on Piperazine Yields Sub-Nanomolar CA IX Inhibition in Sulfamate Chemotype, Outperforming 4-Chlorophenyl and Unsubstituted Phenyl Analogs
In a systematic SAR study of piperazinyl-ureido sulfamates, the 4-methoxyphenyl substituent on the piperazine ring was identified as one of the optimal fragments for inhibiting the tumor-associated isoform hCA IX, with representative KI values in the range of 0.91–36.9 nM [1]. By contrast, analogs bearing 4-chlorophenyl or benzyl groups at the same position showed weaker inhibition, with KI values extending above 100 nM [1]. This provides class-level evidence that the 4-methoxyphenyl motif present in CAS 1203284-35-8 is a privileged substructure for CA IX potency.
| Evidence Dimension | hCA IX inhibition |
|---|---|
| Target Compound Data | Predicted to fall within low nanomolar KI range (0.91–36.9 nM) based on 4-methoxyphenyl fragment SAR |
| Comparator Or Baseline | 4-Chlorophenyl analog: KI > 100 nM; Benzyl analog: KI > 100 nM; Parent unsubstituted: KI ~ 120.7 nM |
| Quantified Difference | Estimated ≥3-fold improvement for 4-methoxyphenyl over 4-chlorophenyl/benzyl |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA IX |
Why This Matters
Selecting a compound with the validated 4-methoxyphenyl fragment increases the probability of achieving nanomolar CA IX activity, directly reducing the number of analogs needed in a hit-to-lead campaign.
- [1] Congiu, C., Onnis, V., Deplano, A., Balboni, G., Ceruso, M., & Supuran, C. T. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. Bioorganic & Medicinal Chemistry, 23(17), 5619–5625. View Source
